molecular formula C10H8OS B1587008 5-Methyl-1-benzothiophene-2-carbaldehyde CAS No. 27035-41-2

5-Methyl-1-benzothiophene-2-carbaldehyde

Cat. No. B1587008
CAS RN: 27035-41-2
M. Wt: 176.24 g/mol
InChI Key: SIHFZJLPKQUYAH-UHFFFAOYSA-N
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Description

5-Methyl-1-benzothiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H8OS . It has a molecular weight of 177.25 .


Synthesis Analysis

The synthesis of 5-Methyl-1-benzothiophene-2-carbaldehyde can be achieved through various methods. One such method involves reacting 2-thianaphthenyllithium with methyl p-toluenesulfonate . Other synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1-benzothiophene-2-carbaldehyde consists of a benzothiophene ring with a methyl group at the 5th position and a carbaldehyde group at the 2nd position .

Scientific Research Applications

Organic Thin Film Transistors

5-Methyl-1-benzothiophene-2-carbaldehyde derivatives have been utilized in the development of new soluble semiconducting molecules for organic thin film transistors (OTFTs). These derivatives, such as benzothieno[3,2-b]benzothiophene-based molecules, exhibit liquid crystalline properties and enhanced semiconducting performance after annealing, demonstrating potential for electronic applications (Jung et al., 2010).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the preparation of thiophene-3-carbaldehyde, which is a precursor in multiple synthesis pathways for biologically active molecules (Bar, 2021).

Oxidation Studies

Research has also explored the oxidation of similar compounds, providing insights into the stability and reactivity of benzothiophene derivatives. This knowledge can be crucial for developing new chemical reactions and materials (Aleksandrov et al., 2011).

Antitumor Agent Design

Derivatives of 5-Methyl-1-benzothiophene-2-carbaldehyde have been used in the design of antitumor agents. These derivatives have shown potential in creating compounds that may be superior to existing drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

Development of Novel Heterocyclic Compounds

It has been used in the synthesis of novel heterocyclic compounds, such as pyridine and dihydropyridine derivatives, which have potential applications in pharmaceuticals and materials science (Abdel-fattah & Attaby, 2012).

Heterocyclization Reactions

The compound has been central to developing new heterocyclization reactions, which are essential in the synthesis of complex organic compounds with potential applications in various fields, including medicine and material science (Gabriele et al., 2011).

Supramolecular Assembly

Research has been conducted on derivatives of 5-Methyl-1-benzothiophene-2-carbaldehyde for understanding supramolecular assembly, which is fundamental in the development of molecular electronics and nanotechnology (Cuartas et al., 2017).

Non-Linear Optic Applications

Derivatives of the compound have been synthesized for potential non-linear optic applications, demonstrating the versatility of benzothiophene derivatives in advanced materials science (Hrobárik et al., 2004).

Pummerer-Type Cyclization Reaction

It has been involved in Pummerer-type cyclization reactions, providing a pathway for the synthesis of nitrogen heterocycles, important in drug discovery and development (Horiguchi et al., 2004).

Synthesis of Imidazole Derivatives

Its derivatives have been used in the synthesis of imidazole derivatives, highlighting its role in creating biologically important molecules (Orhan et al., 2019).

Safety And Hazards

5-Methyl-1-benzothiophene-2-carbaldehyde may cause irritation to the eyes, respiratory system, and skin. It may also cause sensitization by inhalation . In case of accidental release, it is advised to avoid dust formation and inhalation, and to use personal protective equipment .

properties

IUPAC Name

5-methyl-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFZJLPKQUYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383396
Record name 5-methyl-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-benzothiophene-2-carbaldehyde

CAS RN

27035-41-2
Record name 5-methyl-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com

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